BenchChemオンラインストアへようこそ!

2-(3-Bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane

Lipophilicity Drug‑likeness Physicochemical property

2-(3-Bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane (CAS 2635937‑52‑7, MF C₁₀H₁₀BrFO₂, MW 261.09 g·mol⁻¹) is a halogenated aromatic ketal in which a 1,3‑dioxolane ring is appended to a trisubstituted phenyl core bearing bromine at the 3‑position, fluorine at the 2‑position and a methyl group at the 6‑position [REFS‑1]. Its vendor‑reported LogP of 3.38 (Fluorochem) denotes moderate lipophilicity, while commercial purity consistently reaches ≥98 % across multiple independent suppliers [REFS‑1][REFS‑2].

Molecular Formula C10H10BrFO2
Molecular Weight 261.09 g/mol
Cat. No. B15380713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane
Molecular FormulaC10H10BrFO2
Molecular Weight261.09 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Br)F)C2OCCO2
InChIInChI=1S/C10H10BrFO2/c1-6-2-3-7(11)9(12)8(6)10-13-4-5-14-10/h2-3,10H,4-5H2,1H3
InChIKeyADOXGTYRTWAOKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane: Physicochemical Profile and Structural Distinction for Informed Sourcing


2-(3-Bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane (CAS 2635937‑52‑7, MF C₁₀H₁₀BrFO₂, MW 261.09 g·mol⁻¹) is a halogenated aromatic ketal in which a 1,3‑dioxolane ring is appended to a trisubstituted phenyl core bearing bromine at the 3‑position, fluorine at the 2‑position and a methyl group at the 6‑position [REFS‑1]. Its vendor‑reported LogP of 3.38 (Fluorochem) denotes moderate lipophilicity, while commercial purity consistently reaches ≥98 % across multiple independent suppliers [REFS‑1][REFS‑2]. The compound is primarily deployed as a protected aldehyde building block in medicinal chemistry, where the dioxolane ring serves as a masked formyl group that can be unveiled late‑stage in a synthetic sequence [REFS‑1].

Why Generic Aryl‑1,3‑dioxolane Intermediates Cannot Replace 2‑(3‑Bromo‑2‑fluoro‑6‑methylphenyl)‑1,3‑dioxolane


Aryl‑1,3‑dioxolane building blocks are not interchangeable commodities. The exact regioisomeric arrangement of bromine, fluorine and methyl substituents on the phenyl ring governs both physicochemical properties—lipophilicity, electronic character—and downstream reactivity in cross‑coupling and deprotection sequences [REFS‑1]. Exchanging the 2‑position fluorine for chlorine or the 6‑position methyl for hydrogen alters LogP, steric bulk and the aromatic ring’s electronic activation/deactivation pattern, which can markedly affect reaction yields and selectivity [REFS‑1]. Moreover, the 1,3‑dioxolane ring itself contributes to biological target engagement through hydrogen‑bonding interactions of its two oxygen atoms; consequently, the specific substitution pattern on the appended aryl ring modulates binding affinity and pharmacokinetic properties of derived final compounds [REFS‑2].

Measurable Differentiation: 2‑(3‑Bromo‑2‑fluoro‑6‑methylphenyl)‑1,3‑dioxolane Versus Closest Analogs


Reduced Lipophilicity (ΔLogP ≈ –0.37) Relative to the Des‑Fluoro Analog 2‑(4‑Bromo‑2,6‑dimethylphenyl)‑1,3‑dioxolane

The target compound exhibits a vendor‑reported LogP of 3.38 [REFS‑1]. The closest commercially available des‑fluoro structural congener, 2‑(4‑Bromo‑2,6‑dimethylphenyl)‑1,3‑dioxolane (CAS 88679‑81‑6), displays a LogP of 3.75 from the same supplier under identical measurement conditions [REFS‑2]. The ΔLogP of approximately –0.37 (roughly a 10 % reduction) arises from replacement of one methyl group by an electron‑withdrawing fluorine atom, yielding a substantively different lipophilicity that can influence solubility, permeability and metabolic stability in lead‑optimisation campaigns.

Lipophilicity Drug‑likeness Physicochemical property

Higher Purity Specification (≥98 %) Versus Regioisomeric Analogs (≥95 %)

The target compound is consistently certified at ≥98 % purity by multiple independent suppliers including Fluorochem, Chemscene, Boroncore and Leyan [REFS‑1][REFS‑2][REFS‑3]. The closest regioisomeric analog, 2‑(2‑Bromo‑6‑fluoro‑4‑methylphenyl)‑1,3‑dioxolane, is listed at ≥95 % by AOBChem [REFS‑4], while 2‑(4‑Bromo‑2,6‑dimethylphenyl)‑1,3‑dioxolane is also specified at ≥95 % by Fluorochem [REFS‑5]. The ≥3‑percentage‑point purity differential reduces the risk that undetected impurities will interfere with sensitive catalytic reactions or produce spurious biological assay readouts.

Purity Quality control Procurement specification

Regiospecific 3‑Bromo‑2‑fluoro‑6‑methyl Substitution Permits Selective Sequential Cross‑Coupling

The aryl bromide at the 3‑position provides a competent handle for Pd‑catalysed cross‑coupling while the ortho‑fluorine and para‑methyl substituents create a distinctive steric and electronic landscape that modulates oxidative‑addition rates. In contrast, the 2‑bromo regioisomer (e.g., 2‑(2‑Bromo‑6‑fluoro‑4‑methylphenyl)‑1,3‑dioxolane) places bromine ortho to the dioxolane ring, introducing steric hindrance that can diminish coupling efficiency [REFS‑1]. Although head‑to‑head kinetic data for this specific compound are absent, the established body of organometallic literature predicts that a 3‑bromo substituent (meta to dioxolane) experiences less steric encumbrance than the 2‑bromo (ortho) case in substrates bearing additional ortho substituents [REFS‑2]. The 1,3‑dioxolane ring itself functions as a masked aldehyde protecting group, enabling late‑stage deprotection to reveal the reactive formyl group for further diversification [REFS‑2].

Cross‑coupling Regioselectivity Synthetic intermediate

Cold‑Storage Mandate (2‑8 °C, Sealed Dry) Reflecting Ketal Moisture Sensitivity

The target compound must be stored at 2‑8 °C in a sealed, dry environment [REFS‑1], indicative of the moisture‑sensitive nature of the 1,3‑dioxolane ketal under acidic conditions. By comparison, structurally simpler aryl‑1,3‑dioxolanes such as 2‑(2‑Bromophenyl)‑1,3‑dioxolane (CAS 17554‑04‑4) are shipped and stored at ambient temperature without special precautions [REFS‑2]. This difference in storage stringency suggests that the electron‑withdrawing fluorine adjacent to the dioxolane‑bearing carbon renders the ketal more susceptible to acid‑catalysed hydrolysis. Procurement workflows must therefore accommodate cold‑chain logistics to preserve chemical integrity.

Storage stability Ketal hydrolysis Supply‑chain integrity

Procurement‑Guided Application Scenarios for 2‑(3‑Bromo‑2‑fluoro‑6‑methylphenyl)‑1,3‑dioxolane


Medicinal‑Chemistry Lead Optimisation Requiring Controlled Lipophilicity

When a programme demands logD within a specific window (e.g., 2‑4) to balance permeability and metabolic stability, the target compound’s LogP of 3.38 furnishes a measurable advantage over the more lipophilic des‑fluoro analog (LogP 3.75) [REFS‑1][REFS‑2]. The ΔLogP of –0.37 can translate to improved aqueous solubility and reduced hERG‑binding risk in derived candidates.

Sequential Cross‑Coupling for Complex Biaryl or Heteroaryl Synthesis

The 3‑bromo substituent serves as a competent leaving group for Pd‑catalysed cross‑coupling while the ortho‑fluorine and para‑methyl groups provide distinct steric and electronic directing effects [REFS‑1]. This regiospecific arrangement enables synthetic sequences in which the aryl bromide is functionalised first, followed by late‑stage dioxolane deprotection to unveil the aldehyde for further diversification.

Quality‑Controlled Procurement for Preclinical Candidate Synthesis

Multi‑supplier consistency at ≥98 % purity [REFS‑1][REFS‑2][REFS‑3] makes this compound appropriate as a key intermediate in preclinical‑development campaigns where tight impurity control is mandatory. The higher purity specification reduces the post‑purchase re‑purification burden relative to analogs offered at 95 % purity.

Cold‑Chain‑Managed Building‑Block Supply for Multi‑Step Synthesis Campaigns

The requirement for storage at 2‑8 °C under dry conditions [REFS‑4] necessitates integration into cold‑chain logistics. This compound is best deployed in well‑equipped medicinal‑chemistry laboratories with refrigerated storage, where the ketal functionality can be preserved for on‑demand use as a masked aldehyde in convergent synthetic strategies.

Quote Request

Request a Quote for 2-(3-Bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.